![molecular formula C21H18FN3S2 B4110138 N-benzyl-5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B4110138.png)
N-benzyl-5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Description
Synthesis Analysis
The synthesis of N-benzyl-5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and similar derivatives typically involves the reaction of 4,4'-difluoro chalcone with semicarbazide hydrochloride and thiosemicarbazide in an ethanolic sodium hydroxide solution. This method leads to the formation of pyrazoline derivatives, confirmed through single crystal X-ray diffraction data alongside IR, NMR, and mass spectral data (Jasinski et al., 2012).
Molecular Structure Analysis
Crystallographic studies reveal detailed insights into the molecular structure of these compounds. For instance, the compound exhibits distinct intermolecular interactions, such as N–H…F and N–H…S, contributing to its crystal packing and stability. The crystalline form and intermolecular interactions are pivotal for understanding the compound's reactivity and physical properties (Jasinski et al., 2012).
Chemical Reactions and Properties
Pyrazoline derivatives engage in various chemical reactions, primarily due to their active sites, which include the pyrazole ring and the carbothioamide group. These sites facilitate reactions such as nucleophilic substitution, which can lead to the synthesis of a wide range of functionalized derivatives. The presence of electron-withdrawing groups like the fluorophenyl moiety influences the compound's reactivity by stabilizing the transition state during such reactions.
Physical Properties Analysis
The physical properties of N-benzyl-5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, including solubility, melting point, and crystalline structure, are significantly influenced by its molecular geometry and intermolecular forces. These properties are crucial for determining the compound's suitability for various applications in chemical synthesis and pharmaceutical formulations.
Chemical Properties Analysis
Chemically, pyrazoline derivatives exhibit a range of activities, including potential antibacterial and anticancer properties. Their chemical behavior is largely dictated by the substituents on the pyrazole ring and the carbothioamide group, which can be modified to tailor the compound's reactivity and interaction with biological targets. Studies have shown that specific substitutions on the pyrazole ring can enhance the compound's biological activity, highlighting the importance of chemical properties analysis in the development of therapeutic agents.
properties
IUPAC Name |
N-benzyl-3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3S2/c22-17-10-8-16(9-11-17)19-13-18(20-7-4-12-27-20)24-25(19)21(26)23-14-15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOURWWPOWOYQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=S)NCC3=CC=CC=C3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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